molecular formula C16H18N2O3S2 B3205796 N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide CAS No. 1040658-12-5

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide

Cat. No.: B3205796
CAS No.: 1040658-12-5
M. Wt: 350.5 g/mol
InChI Key: SINGTTUJSSOTAH-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a complex organic compound that features a unique combination of indole and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiophene moiety can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is unique due to its combination of indole and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h3-6,9,11,17H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINGTTUJSSOTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide
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N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide

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